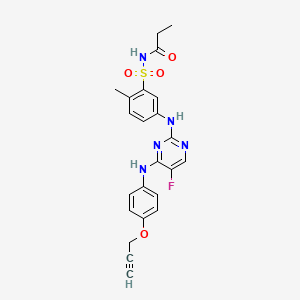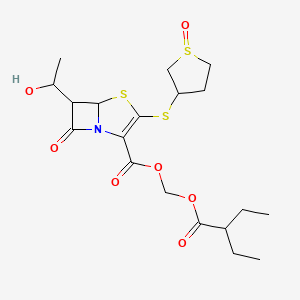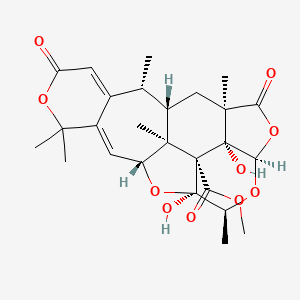
Miniolutelide B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Miniolutelide B is a natural product found in Talaromyces minioluteus with data available.
Aplicaciones Científicas De Investigación
1. Fungal Research and Chemical Isolation
Miniolutelide B has been the subject of research in the field of mycology, particularly in the study of fungi like Penicillium minioluteum. This research has led to the isolation and identification of novel compounds. For instance, the cultivation of Penicillium minioluteum with azacitidine resulted in the isolation of miniolins, a new type of aspertetronin dimer, demonstrating the potential of fungi as sources of unique chemical compounds (Hao-Yu Tang et al., 2015).
2. Endophytic Fungi in Plant Stress Response
Research on endophytic fungi, such as Penicillium minioluteum, has revealed their role in enhancing plant performance under environmental stress. A study on Chenopodium quinoa indicated that colonization by Penicillium minioluteum improved root formation under drought conditions, highlighting the symbiotic relationship between plants and endophytic fungi (M. González‐Teuber et al., 2018).
3. Biomedical Research with Miniature Animal Models
Miniolutelide B has not been directly researched in biomedical contexts, but related studies have utilized minipigs and other miniature animal models for various pharmacological and toxicological studies. These models are crucial in understanding human-like physiological responses and are increasingly being used in preclinical toxicological testing of pharmaceuticals, showcasing the importance of choosing appropriate models in biomedical research (M. M. Swindle et al., 2012).
Propiedades
Nombre del producto |
Miniolutelide B |
|---|---|
Fórmula molecular |
C26H32O10 |
Peso molecular |
504.5 g/mol |
Nombre IUPAC |
methyl (1S,2R,10R,12S,13S,15R,18R,19S,20R,21S)-12,19-dihydroxy-2,7,7,13,18,21-hexamethyl-5,17-dioxo-6,11,14,16-tetraoxahexacyclo[16.3.1.03,8.010,21.012,20.015,19]docosa-3,8-diene-20-carboxylate |
InChI |
InChI=1S/C26H32O10/c1-11-13-8-17(27)36-21(3,4)14(13)9-16-23(6)15(11)10-22(5)18(28)34-20-25(22,30)24(23,19(29)32-7)26(31,35-16)12(2)33-20/h8-9,11-12,15-16,20,30-31H,10H2,1-7H3/t11-,12-,15-,16+,20+,22-,23+,24-,25-,26+/m0/s1 |
Clave InChI |
HDEUKSXFAHLYFI-MJGKHECUSA-N |
SMILES isomérico |
C[C@@H]1[C@@H]2C[C@]3(C(=O)O[C@@H]4[C@]3([C@@]5([C@]2([C@@H](C=C6C1=CC(=O)OC6(C)C)O[C@@]5([C@@H](O4)C)O)C)C(=O)OC)O)C |
SMILES canónico |
CC1C2CC3(C(=O)OC4C3(C5(C2(C(C=C6C1=CC(=O)OC6(C)C)OC5(C(O4)C)O)C)C(=O)OC)O)C |
Sinónimos |
miniolutelide B |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



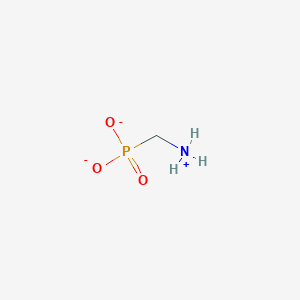
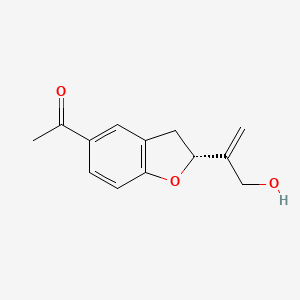
![1-Tert-butyl-6-methyl-3-(1-naphthalenylmethyl)-4-pyrazolo[3,4-d]pyrimidinamine](/img/structure/B1262770.png)
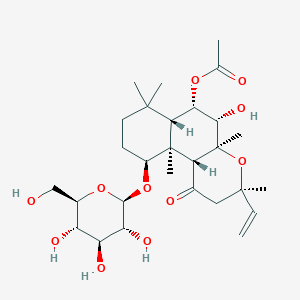
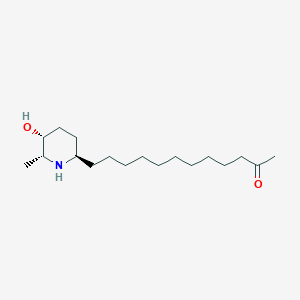
![(4R)-N-[(1R)-2-hydroxy-1-[(2R,5R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrochloride](/img/structure/B1262773.png)
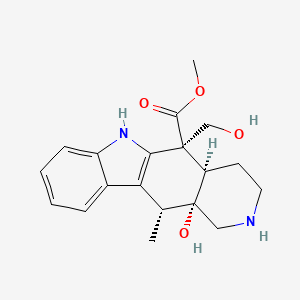
![sodium;3-[2-[[(1R,2R,3S,4R)-3-[4-(pentylcarbamoyl)-1,3-oxazol-2-yl]-7-oxabicyclo[2.2.1]heptan-2-yl]methyl]phenyl]propanoate](/img/structure/B1262776.png)
![N-phenylcarbamic acid [(2R,3R,4S,5R,6S)-5-[anilino(oxo)methoxy]-2-(hydroxymethyl)-6-methoxy-3-[oxo-[4-(trifluoromethyl)anilino]methoxy]-4-oxanyl] ester](/img/structure/B1262779.png)
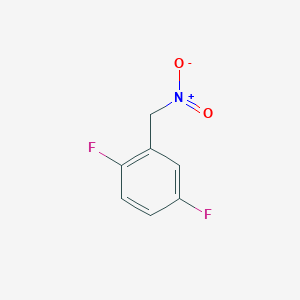
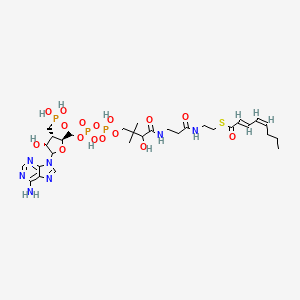
![methyl (1S,2R,4S,8R,11R,15S,18R,21R,22R,23Z,27R)-2,4-dihydroxy-2,6,11,15,24,28-hexamethyl-9,16,19-trioxo-18-propan-2-yl-31-oxatetracyclo[25.3.1.05,22.08,21]hentriaconta-5,23,28-triene-21-carboxylate](/img/structure/B1262785.png)
